

An In-depth Technical Guide to Sitravatinib Malate and the VEGFR2 Signaling Cascade

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib is a potent, orally bioavailable, multi-kinase inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment. [1][2] A key target of sitravatinib is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. By inhibiting the VEGFR2 signaling cascade, sitravatinib disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[1] This technical guide provides a comprehensive overview of **sitravatinib malate**, with a specific focus on its mechanism of action within the VEGFR2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to Sitravatinib Malate

Sitravatinib (formerly MGCD516) is a spectrum-selective tyrosine kinase inhibitor that potently inhibits RTKs including the TAM family (TYRO3, Axl, Mer), the split family of kinases (VEGFR2, KIT), c-Met, and RET.[2][3] Its multi-targeted nature allows it to simultaneously impact tumor cell proliferation, survival, and the tumor immune microenvironment.[3] The malate salt form of sitravatinib is currently under investigation in numerous clinical trials for a variety of solid tumors.[1][4]

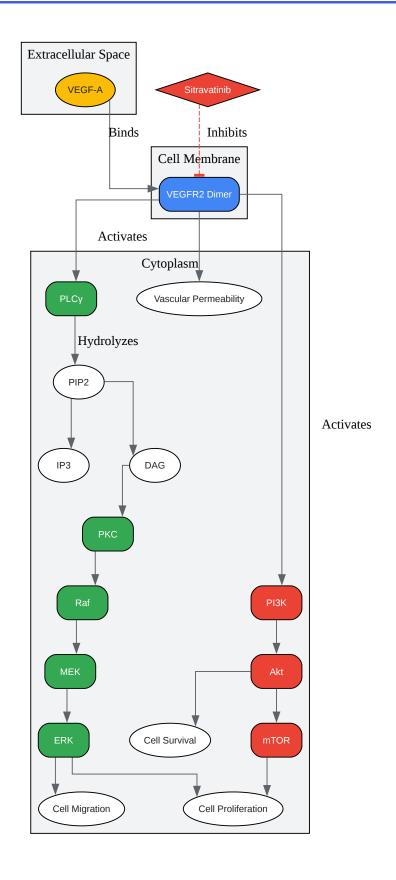


The VEGFR2 Signaling Cascade and Sitravatinib's Mechanism of Action

The VEGFR2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the Phospholipase Cy (PLCy)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.

Sitravatinib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. This blockade of the VEGFR2 cascade leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients to the tumor.





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VEGFR2 Signaling Pathway and Sitravatinib Inhibition.



Quantitative Data In Vitro Kinase Inhibition

The inhibitory activity of sitravatinib against a panel of kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and multi-targeted nature of sitravatinib.

Kinase Target	IC50 (nM)		
VEGFR2	5		
c-Kit	6		
DDR1	29		
DDR2	0.5		
EphA3	1		
Mer	2		
AxI	1.5		
VEGFR1	6		
VEGFR3/FLT4	2		
FLT3	8		
TrkA	5		
TrkB	9		
[Source: TargetMol]			

Clinical Efficacy in Advanced Solid Tumors

The clinical activity of sitravatinib has been evaluated in a Phase 1b study (NCT02219711) in patients with advanced solid tumors.[1][2]



Cancer Type	Treatment	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Advanced Solid Tumors (Phase 1b)	Sitravatinib Monotherapy	11.8%	-
Non-Small Cell Lung Cancer (NSCLC)	Sitravatinib Monotherapy	13.2%	-
NSCLC (prior checkpoint inhibitor)	Sitravatinib Monotherapy	4.2%	-
[Source:[1][2]]			

Experimental ProtocolsIn Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of sitravatinib against VEGFR2 kinase.



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VEGFR2 Kinase Inhibition Assay Workflow.

Methodology:

- Plate Preparation: In a 96-well plate, add kinase buffer, followed by serial dilutions of sitravatinib malate. Recombinant human VEGFR2 kinase is then added to each well.
- Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).



- Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.
- Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™ (Promega).
- Data Acquisition: Luminescence is read on a microplate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50
 values are calculated by plotting the percentage of kinase inhibition against the logarithm of
 the inhibitor concentration.

Cell-Based VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the effect of sitravatinib on VEGF-A-induced VEGFR2 phosphorylation in endothelial cells.



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VEGFR2 Phosphorylation Assay Workflow.

Methodology:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to subconfluency in appropriate media.
- Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Cells are pre-treated with varying concentrations of sitravatinib malate for a specified time.



- VEGF-A Stimulation: Cells are then stimulated with recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
- Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.
- Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies specific for phosphorylated VEGFR2 (e.g., pY1175) and total VEGFR2.
- Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the levels of phosphorylated and total VEGFR2.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of sitravatinib in a tumor xenograft model.

Methodology:

- Cell Implantation: A human cancer cell line known to be sensitive to VEGFR2 inhibition is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. The treatment group
 receives sitravatinib malate orally at a specified dose and schedule (e.g., daily). The control
 group receives a vehicle control.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.



Conclusion

Sitravatinib malate is a promising multi-kinase inhibitor with potent activity against VEGFR2. By effectively blocking the VEGFR2 signaling cascade, sitravatinib demonstrates significant anti-angiogenic and anti-tumor effects in both preclinical and clinical settings. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the VEGFR2 pathway. Further investigation into the synergistic effects of sitravatinib with other anti-cancer agents, particularly immune checkpoint inhibitors, is warranted.

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